![molecular formula C13H17N3O3S B4131091 N-(2-methyl-5-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4131091.png)
N-(2-methyl-5-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea
Overview
Description
N-(2-methyl-5-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea, also known as MNFT, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(2-methyl-5-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins involved in cancer cell growth and pesticide resistance.
Biochemical and Physiological Effects:
Studies have shown that N-(2-methyl-5-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the disruption of insect nervous systems.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-methyl-5-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is its relatively low toxicity compared to other potential anti-cancer agents and pesticides. However, its efficacy and safety in humans and animals have not yet been fully established, and further research is needed to determine its potential limitations and side effects.
Future Directions
There are numerous potential future directions for research on N-(2-methyl-5-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea, including further studies on its mechanism of action, its potential applications in other fields such as materials science and environmental remediation, and its potential use in combination with other drugs or pesticides to enhance their efficacy. Additionally, further research is needed to determine the safety and efficacy of N-(2-methyl-5-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea in humans and animals, as well as its potential impact on the environment.
Scientific Research Applications
N-(2-methyl-5-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been extensively studied for its potential applications in the fields of medicine and agriculture. In particular, it has shown promising results as a potential anti-cancer agent and as a pesticide.
properties
IUPAC Name |
1-(2-methyl-5-nitrophenyl)-3-(oxolan-2-ylmethyl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-9-4-5-10(16(17)18)7-12(9)15-13(20)14-8-11-3-2-6-19-11/h4-5,7,11H,2-3,6,8H2,1H3,(H2,14,15,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLFBYMWTSWMNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NCC2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.